3-Amino-1-cyclopropylpiperidine-2,6-dionehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-cyclopropylpiperidine-2,6-dionehydrochloride is a chemical compound with the molecular formula C8H13ClN2O2 and a molecular weight of 204.65 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to a piperidine ring, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
The synthesis of 3-Amino-1-cyclopropylpiperidine-2,6-dionehydrochloride involves several steps. One common method starts with the condensation of 3-aminopiperidine-2,6-dione with cyclopropylamine under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the process. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
3-Amino-1-cyclopropylpiperidine-2,6-dionehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-cyclopropylpiperidine-2,6-dionehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and reduced side effects.
Wirkmechanismus
The mechanism of action of 3-Amino-1-cyclopropylpiperidine-2,6-dionehydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of certain enzymes involved in the biosynthesis of natural products. The compound’s unique structure allows it to bind to these enzymes, altering their activity and leading to the formation of desired products .
Vergleich Mit ähnlichen Verbindungen
3-Amino-1-cyclopropylpiperidine-2,6-dionehydrochloride can be compared with other similar compounds such as:
3-Aminopiperidine-2,6-dione: This compound lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
Cyclopropylamine: While this compound contains the cyclopropyl group, it does not have the piperidine ring, limiting its applications compared to this compound.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H13ClN2O2 |
---|---|
Molekulargewicht |
204.65 g/mol |
IUPAC-Name |
3-amino-1-cyclopropylpiperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C8H12N2O2.ClH/c9-6-3-4-7(11)10(8(6)12)5-1-2-5;/h5-6H,1-4,9H2;1H |
InChI-Schlüssel |
XRIJIHKYQNBUEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2C(=O)CCC(C2=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.